molecular formula C23H17ClO4 B13695453 5,7-Bis(benzyloxy)-4-chlorocoumarin

5,7-Bis(benzyloxy)-4-chlorocoumarin

Cat. No.: B13695453
M. Wt: 392.8 g/mol
InChI Key: NVTPBYSXDKFCSW-UHFFFAOYSA-N
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Description

5,7-Bis(benzyloxy)-4-chlorocoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The compound this compound is characterized by the presence of benzyloxy groups at positions 5 and 7, and a chlorine atom at position 4 on the coumarin core structure.

Preparation Methods

The synthesis of 5,7-Bis(benzyloxy)-4-chlorocoumarin typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlororesorcinol and benzyl bromide.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the benzyloxy groups.

    Coumarin Formation: The intermediate product is then subjected to cyclization to form the coumarin core structure. This step may involve the use of a Lewis acid catalyst, such as aluminum chloride, under reflux conditions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

5,7-Bis(benzyloxy)-4-chlorocoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorine atom at position 4 can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted coumarin derivatives.

    Hydrolysis: The benzyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxy derivatives.

Scientific Research Applications

5,7-Bis(benzyloxy)-4-chlorocoumarin has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential anticancer, anti-inflammatory, and antimicrobial properties. It serves as a lead compound for the development of new therapeutic agents.

    Biological Studies: Researchers use the compound to investigate its effects on various biological pathways and molecular targets, such as enzymes and receptors.

    Chemical Probes: The compound is utilized as a chemical probe to study the structure-activity relationships of coumarin derivatives and their interactions with biological macromolecules.

    Industrial Applications: In the industry, this compound is used as an intermediate in the synthesis of dyes, optical brighteners, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,7-Bis(benzyloxy)-4-chlorocoumarin involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation. The benzyloxy groups and chlorine atom contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

5,7-Bis(benzyloxy)-4-chlorocoumarin can be compared with other similar compounds, such as:

    5,7-Bis(benzyloxy)-4-methylcoumarin: This compound has a methyl group instead of a chlorine atom at position 4. It exhibits different biological activities and chemical reactivity.

    5,7-Bis(benzyloxy)-4-hydroxycoumarin: The presence of a hydroxy group at position 4 imparts distinct properties and applications compared to the chloro derivative.

    5,7-Bis(benzyloxy)-4-aminocoumarin: The amino group at position 4 provides unique reactivity and potential for further functionalization.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and biological activity. The presence of benzyloxy groups and a chlorine atom enhances its potential as a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H17ClO4

Molecular Weight

392.8 g/mol

IUPAC Name

4-chloro-5,7-bis(phenylmethoxy)chromen-2-one

InChI

InChI=1S/C23H17ClO4/c24-19-13-22(25)28-21-12-18(26-14-16-7-3-1-4-8-16)11-20(23(19)21)27-15-17-9-5-2-6-10-17/h1-13H,14-15H2

InChI Key

NVTPBYSXDKFCSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C(=C2)OCC4=CC=CC=C4)C(=CC(=O)O3)Cl

Origin of Product

United States

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